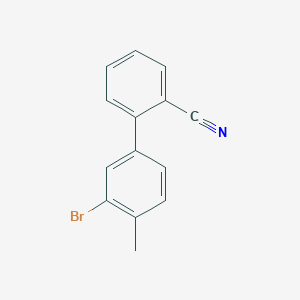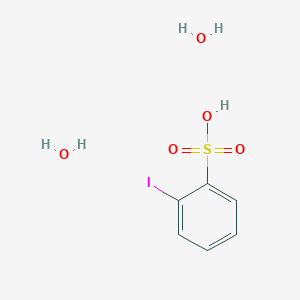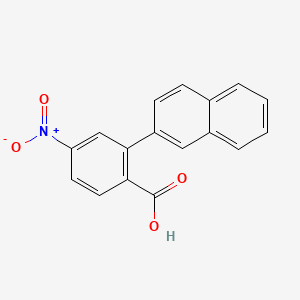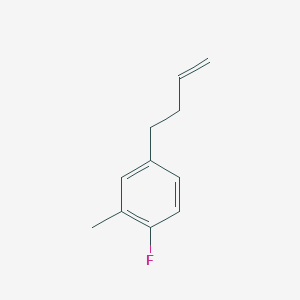
4-(4-Fluoro-3-methylphenyl)-1-butene, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluoro-3-methylphenyl)-1-butene, 97% (4FMB), is a synthetic organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is a colorless liquid with a boiling point of 85°C and a melting point of -55°C. 4FMB has a high vapor pressure and is soluble in many organic solvents. It is used as an intermediate in the synthesis of many compounds, such as pharmaceuticals, pesticides, and dyes.
Applications De Recherche Scientifique
4-(4-Fluoro-3-methylphenyl)-1-butene, 97% can be used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals and pesticides, as well as in the synthesis of dyes and pigments. It is also used in the synthesis of polymers, such as polystyrene and polyethylene. Additionally, 4-(4-Fluoro-3-methylphenyl)-1-butene, 97% can be used as a reagent in the synthesis of other organic compounds, such as esters, amines, and amides.
Mécanisme D'action
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)-1-butene, 97% is dependent on the reaction in which it is used. In the Friedel-Crafts alkylation of anisole, 4-(4-Fluoro-3-methylphenyl)-1-butene, 97% acts as a nucleophile that reacts with the electrophilic carbon atom of the anisole. This reaction results in the formation of a carbon-carbon bond between the anisole and the 4-(4-Fluoro-3-methylphenyl)-1-butene, 97%. In the reaction of 4-fluoro-3-methylbenzaldehyde with butyllithium, 4-(4-Fluoro-3-methylphenyl)-1-butene, 97% acts as a base to abstract a proton from the benzaldehyde. This results in the formation of a carbon-carbon bond between the benzaldehyde and the butyllithium.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluoro-3-methylphenyl)-1-butene, 97% have not been extensively studied. However, it is known that 4-(4-Fluoro-3-methylphenyl)-1-butene, 97% is not toxic to humans or animals and is not known to have any adverse health effects. It is also not known to be an endocrine disruptor or to have any mutagenic or carcinogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Fluoro-3-methylphenyl)-1-butene, 97% has several advantages for lab experiments. It is relatively inexpensive and widely available, and it is stable and easy to store. Additionally, it is highly soluble in many organic solvents, making it easy to use in a variety of reactions. The main limitation of 4-(4-Fluoro-3-methylphenyl)-1-butene, 97% is that it is flammable and must be handled with caution.
Orientations Futures
There are several potential future directions for the use of 4-(4-Fluoro-3-methylphenyl)-1-butene, 97%. It could be used in the synthesis of new pharmaceuticals, pesticides, and dyes. It could also be used in the synthesis of new polymers and other organic compounds. Additionally, further research could be conducted to determine the biochemical and physiological effects of 4-(4-Fluoro-3-methylphenyl)-1-butene, 97%.
Méthodes De Synthèse
4-(4-Fluoro-3-methylphenyl)-1-butene, 97% can be synthesized via several methods. The most common method of synthesis is the Friedel-Crafts alkylation of anisole with 4-fluoro-3-methylbenzoyl chloride. This reaction produces 4-(4-Fluoro-3-methylphenyl)-1-butene, 97% in a yield of up to 97%. Another method of synthesis is the reaction of 4-fluoro-3-methylbenzaldehyde with butyllithium. The yield of this reaction is typically lower than the Friedel-Crafts alkylation.
Propriétés
IUPAC Name |
4-but-3-enyl-1-fluoro-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-3-4-5-10-6-7-11(12)9(2)8-10/h3,6-8H,1,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXFGTADOPMJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-methylphenyl)-1-butene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Difluoromethyl)phenyl]acetonitrile](/img/structure/B6329391.png)
![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)


![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)


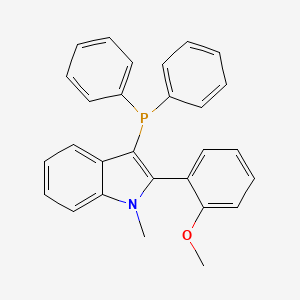
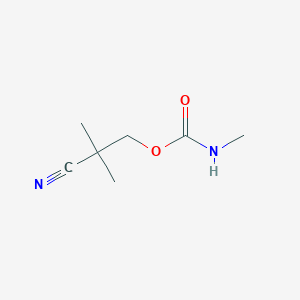
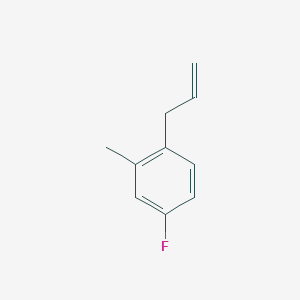
![(11bR)-2,6-Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6329482.png)
